molecular formula C13H20ClN3O3 B12921513 5-Butoxy-6-chloro-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one CAS No. 61365-92-2

5-Butoxy-6-chloro-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B12921513
CAS No.: 61365-92-2
M. Wt: 301.77 g/mol
InChI Key: QZQKGLRLNYGPKD-UHFFFAOYSA-N
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Description

5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the butoxy group: This step might involve the alkylation of the pyridazinone core with butyl halides under basic conditions.

    Morpholine substitution: The final step could involve the substitution of a leaving group on the pyridazinone core with morpholine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield butoxy-substituted carboxylic acids, while substitution reactions could produce a variety of morpholinopyridazinone derivatives.

Scientific Research Applications

5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool compound in biological studies.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the butoxy group, which might affect its solubility and biological activity.

    5-Butoxy-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the chlorine atom, which could influence its reactivity and interaction with biological targets.

    5-Butoxy-6-chloro-4-morpholinopyridazin-3(2H)-one: Lacks the methyl group, potentially altering its chemical properties and biological effects.

Uniqueness

The presence of the butoxy, chloro, and morpholine groups in 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

61365-92-2

Molecular Formula

C13H20ClN3O3

Molecular Weight

301.77 g/mol

IUPAC Name

5-butoxy-6-chloro-2-methyl-4-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C13H20ClN3O3/c1-3-4-7-20-11-10(17-5-8-19-9-6-17)13(18)16(2)15-12(11)14/h3-9H2,1-2H3

InChI Key

QZQKGLRLNYGPKD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=O)N(N=C1Cl)C)N2CCOCC2

Origin of Product

United States

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